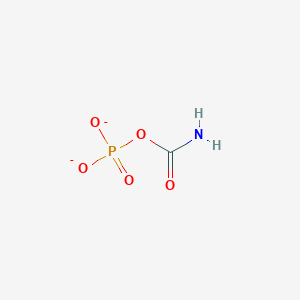

Carbamoyl phosphate(2-)

描述

Significance as a Central Metabolic Intermediate

Carbamoyl (B1232498) phosphate(2-) is a key intermediary metabolite involved in nitrogen disposal through the urea (B33335) cycle and in the biosynthesis of pyrimidines. wikipedia.org It effectively links the catabolism of amino acids, which releases potentially toxic ammonia (B1221849), to pathways that either safely excrete this nitrogenous waste or utilize it for the construction of essential macromolecules like nucleotides. fiveable.me The molecule itself is considered a high-energy compound, capable of donating its carbamoyl group in various biosynthetic reactions. mdpi.com The thermal instability of carbamoyl phosphate (B84403) highlights the efficiency of the enzymes that utilize it, which have evolved to bind and channel this labile intermediate, preventing its decomposition. pnas.orgnih.gov

Overview of its Biosynthetic Pathways

The synthesis of carbamoyl phosphate is an energy-dependent process catalyzed by a class of enzymes known as carbamoyl phosphate synthetases (CPS). wikipedia.orgnih.gov These enzymes utilize bicarbonate, a source of ammonia, and two molecules of ATP to produce carbamoyl phosphate. wikipedia.orgebi.ac.uk The reaction proceeds in a stepwise manner, involving the formation of unstable intermediates such as carboxyphosphate (B1215591) and carbamate (B1207046). wikipedia.orgebi.ac.uk

There are three distinct classes of enzymes responsible for the synthesis of carbamoyl phosphate:

Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria of liver cells in terrestrial vertebrates, CPS I primarily functions in the urea cycle. wikipedia.orgmedchemexpress.com It uses ammonia as the nitrogen source and is allosterically activated by N-acetylglutamate. wikipedia.orgwikipedia.org This enzyme is crucial for detoxifying ammonia generated from protein breakdown. fiveable.memedlineplus.gov

Carbamoyl Phosphate Synthetase II (CPS II): Found in the cytosol of various cells, CPS II is involved in the de novo synthesis of pyrimidine (B1678525) nucleotides. medchemexpress.comditki.com It typically uses glutamine as the nitrogen donor. wikipedia.orgebi.ac.uk In mammals, CPS II is part of a large multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine synthesis pathway, aspartate transcarbamoylase and dihydroorotase. nih.gov

Carbamoyl Phosphate Synthetase III (CPS III): This form of the enzyme is found in fish and also participates in the urea cycle, utilizing glutamine as its nitrogen source. wikipedia.org

The different localizations and regulatory mechanisms of these enzymes ensure that the pools of carbamoyl phosphate destined for the urea cycle and for pyrimidine synthesis are kept separate and appropriately controlled. medchemexpress.com

| Enzyme | Location | Pathway | Nitrogen Source | Allosteric Activator |

| CPS I | Mitochondria (Liver) | Urea Cycle | Ammonia | N-acetylglutamate |

| CPS II | Cytosol | Pyrimidine Biosynthesis | Glutamine | |

| CPS III | Mitochondria (Fish) | Urea Cycle | Glutamine |

Role in Key Anabolic and Catabolic Processes

Carbamoyl phosphate(2-) stands at a metabolic crossroads, participating in both the breakdown of nitrogenous compounds and the synthesis of new molecules.

Urea Cycle (Catabolic Process): In the urea cycle, which primarily occurs in the liver, carbamoyl phosphate represents the first committed step. wikipedia.orgmicrobenotes.com The carbamoyl phosphate synthesized in the mitochondria by CPS I donates its carbamoyl group to ornithine, forming citrulline. wikipedia.orgwikipedia.orgmicrobenotes.com This reaction is catalyzed by ornithine transcarbamylase. wikipedia.org Citrulline is then transported to the cytoplasm for the subsequent reactions of the urea cycle, ultimately leading to the production of urea, a less toxic compound that can be safely excreted from the body. wikipedia.orgmicrobenotes.com This process is essential for preventing the accumulation of toxic ammonia in the bloodstream. fiveable.memedlineplus.gov

Pyrimidine Biosynthesis (Anabolic Process): In the de novo synthesis of pyrimidines, carbamoyl phosphate provides the initial building blocks for the pyrimidine ring. wikipedia.orgditki.com The carbamoyl phosphate produced in the cytosol by CPS II reacts with aspartate in a reaction catalyzed by aspartate transcarbamylase to form N-carbamoyl-l-aspartate. pnas.orgditki.com This is a key step in the pathway that leads to the formation of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. nih.govslideshare.net

| Pathway | Cellular Location | Key Enzyme Utilizing Carbamoyl Phosphate | Immediate Product |

| Urea Cycle | Mitochondria | Ornithine Transcarbamylase | Citrulline |

| Pyrimidine Biosynthesis | Cytosol | Aspartate Transcarbamylase | N-Carbamoyl-L-Aspartate |

Structure

3D Structure

属性

分子式 |

CH2NO5P-2 |

|---|---|

分子量 |

139 g/mol |

IUPAC 名称 |

carbamoyl phosphate |

InChI |

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6)/p-2 |

InChI 键 |

FFQKYPRQEYGKAF-UHFFFAOYSA-L |

SMILES |

C(=O)(N)OP(=O)([O-])[O-] |

规范 SMILES |

C(=O)(N)OP(=O)([O-])[O-] |

产品来源 |

United States |

Enzymatic Synthesis of Carbamoyl Phosphate 2

Carbamoyl (B1232498) Phosphate (B84403) Synthetases (CPS)

Carbamoyl phosphate synthetases (CPS) are a group of enzymes that catalyze the production of carbamoyl phosphate from bicarbonate, a nitrogen source, and two molecules of ATP. wikipedia.orgebi.ac.uknih.gov Due to their central role in metabolism, these enzymes are subject to intricate regulatory mechanisms and are found in various forms across different organisms and cellular compartments. mdpi.com

Classification and Isoforms: CPS I, CPS II, and CPS III

Carbamoyl phosphate synthetases are broadly classified into three major isoforms—CPS I, CPS II, and CPS III—distinguished by their nitrogen source, subcellular localization, and regulatory properties. mdpi.compnas.org

| Isoform | Primary Function |

| CPS I | Urea (B33335) Cycle |

| CPS II | Pyrimidine (B1678525) Biosynthesis |

| CPS III | Arginine Biosynthesis (in fish and some invertebrates) |

Distinctive Characteristics and Subcellular Localization

The different isoforms of CPS exhibit distinct characteristics and are localized to specific subcellular compartments, reflecting their specialized metabolic roles. brainly.comroyalsocietypublishing.org

CPS I is predominantly found in the mitochondria of liver cells in ureotelic organisms (vertebrates that excrete urea). wikipedia.orgbrainly.comnih.gov Its mitochondrial localization is crucial for its function in the urea cycle, where it captures ammonia (B1221849) to initiate the process of nitrogen detoxification. brainly.commedlink.com

CPS II is located in the cytosol of virtually all cells and is involved in the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. mdpi.combrainly.comwikipedia.org In humans, CPS II is part of a multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine biosynthetic pathway. mdpi.com

CPS III is found in the mitochondria of fish and some invertebrates. royalsocietypublishing.orgnih.govnih.gov It plays a role in arginine biosynthesis and, in some fish, contributes to urea production. royalsocietypublishing.orgbiologists.com

| Isoform | Subcellular Localization | Primary Tissue Location |

| CPS I | Mitochondria | Liver (in ureotelic vertebrates) brainly.comnih.gov |

| CPS II | Cytosol | All tissues mdpi.combrainly.com |

| CPS III | Mitochondria | Liver, muscle, kidney, intestine (in fish) nih.govbiologists.com |

Nitrogen Source Specificity (Ammonia vs. Glutamine)

A key distinguishing feature among the CPS isoforms is their preferred nitrogen donor. mdpi.comnih.govebi.ac.uk

CPS I utilizes free ammonia (NH₃) as its nitrogen source. brainly.comebi.ac.uk This is directly linked to its role in detoxifying ammonia produced from amino acid catabolism.

CPS II uses the amide group of glutamine as its nitrogen donor. mdpi.combrainly.comnih.gov The enzyme has a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia internally, which is then used for carbamoyl phosphate synthesis. ebi.ac.uknih.gov

CPS III , similar to CPS II, primarily uses glutamine as its nitrogen source. royalsocietypublishing.orgnih.govresearchgate.net However, some fish species have shown an adapted CPS III that can also utilize ammonia. researchgate.net

Cofactor Requirements (e.g., N-Acetyl-Glutamate)

The activity of certain CPS isoforms is dependent on the presence of an allosteric activator.

CPS I has an absolute requirement for N-acetyl-L-glutamate (NAG) as an allosteric activator. mdpi.comportlandpress.compreventiongenetics.com NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). vaia.comwikipedia.org The binding of NAG to CPS I induces a conformational change that is essential for its catalytic activity. nih.gov

CPS II does not require N-acetyl-glutamate for its activity. mdpi.com It is instead allosterically regulated by other molecules related to pyrimidine biosynthesis, being activated by ATP and phosphoribosyl pyrophosphate (PRPP) and inhibited by uridine (B1682114) triphosphate (UTP). wikipedia.orgnih.gov

CPS III also requires N-acetyl-glutamate for its activity, similar to CPS I. nih.govresearchgate.net

| Isoform | Nitrogen Source | Allosteric Activator |

| CPS I | Ammonia brainly.com | N-Acetyl-Glutamate mdpi.compreventiongenetics.com |

| CPS II | Glutamine mdpi.combrainly.com | None (regulated by ATP, PRPP, UTP) wikipedia.orgnih.gov |

| CPS III | Glutamine (primarily) royalsocietypublishing.orgnih.gov | N-Acetyl-Glutamate nih.govresearchgate.net |

Reaction Mechanisms of Carbamoyl Phosphate Synthetase Activity

Multi-step Catalysis and Intermediate Formation (Carboxyphosphate, Carbamate)

The reaction mechanism proceeds through the formation of two highly unstable intermediates: carboxyphosphate (B1215591) and carbamate (B1207046). ebi.ac.ukresearchgate.netnih.gov

The catalytic process can be broken down into the following key steps:

Phosphorylation of Bicarbonate: The first molecule of ATP is used to phosphorylate bicarbonate (HCO₃⁻), forming the intermediate carboxyphosphate and releasing ADP. wikipedia.orgebi.ac.ukwikipedia.org This initial phosphorylation is thought to trigger the subsequent reactions in the catalytic cycle. ebi.ac.uknih.gov

Formation of Carbamate: The carboxyphosphate intermediate then reacts with a molecule of ammonia to form carbamate and release inorganic phosphate. ebi.ac.uknih.govwikipedia.org In glutamine-dependent CPS (CPS II and CPS III), the ammonia is generated in a separate active site by the hydrolysis of glutamine and is then channeled through the enzyme to the site of carbamate synthesis. ebi.ac.uknih.gov

Phosphorylation of Carbamate: The second molecule of ATP is then used to phosphorylate the carbamate intermediate, yielding the final product, carbamoyl phosphate, and another molecule of ADP. ebi.ac.uknih.govwikipedia.org

The unstable intermediates, ammonia (in glutamine-utilizing isoforms), carboxyphosphate, and carbamate, are transported between the different active sites through molecular tunnels within the enzyme structure, preventing their diffusion into the surrounding medium. ebi.ac.uknih.govnih.govacs.org This substrate channeling mechanism is crucial for the efficient and controlled synthesis of carbamoyl phosphate.

The enzymatic synthesis of carbamoyl phosphate is a critical step in the biosynthesis of arginine and pyrimidine nucleotides, as well as in the urea cycle for the detoxification of ammonia in most terrestrial vertebrates. This process is primarily catalyzed by the enzyme carbamoyl phosphate synthetase (CPS), a complex enzyme that orchestrates a series of reactions to produce the high-energy compound carbamoyl phosphate. ebi.ac.uk

ATP Hydrolysis and Energetics of Carbamoyl Phosphate Formation

Substrate Channeling within Multidomain Enzymes

Carbamoyl phosphate synthetase is a remarkable example of a multidomain enzyme that utilizes substrate channeling to efficiently transfer unstable reaction intermediates between its multiple active sites. nih.govnih.gov The enzyme from Escherichia coli is a heterodimer composed of a small subunit and a large subunit, which together house three separate active sites connected by an intramolecular tunnel that is nearly 100 Å long. ebi.ac.uknih.govresearchgate.net

Structural Biology of Carbamoyl Phosphate Synthetases

The intricate function of carbamoyl phosphate synthetases is rooted in their complex three-dimensional structures. X-ray crystallographic studies have provided detailed insights into the architecture of these enzymes and the organization of their active sites.

Enzyme Architecture and Active Site Organization

The E. coli carbamoyl phosphate synthetase is an αβ-heterodimer. researchgate.net The smaller subunit (CarA) contains the active site for glutamine hydrolysis. The larger subunit (CarB) is a multidomain protein that contains two homologous catalytic domains, each with an ATP-binding site. wikipedia.orgresearchgate.net The N-terminal half of the large subunit, the carboxyphosphate domain, catalyzes the phosphorylation of bicarbonate. acs.org The C-terminal half, the carbamoyl phosphate domain, is responsible for the phosphorylation of carbamate. acs.org

The large subunit also contains an oligomerization domain and an allosteric domain. researchgate.net The three active sites within the heterodimer are separated by significant distances, with the ammonia and carbamate tunnels connecting them to facilitate the transfer of intermediates. acs.org Human CPS1 is a large, 1500-residue multidomain enzyme with two separate active centers that catalyze the three-step reaction. nih.gov The C-terminal moiety of human CPS1 is composed of four domains, including two homologous catalytic domains (L1 and L3) that phosphorylate bicarbonate and carbamate, respectively. nih.gov

Inter-subunit and Intra-subunit Communication

The catalytic activity of carbamoyl phosphate synthetase relies on sophisticated communication between its different subunits and domains. The extensive interface between the large and small subunits, involving numerous hydrogen bonds, is essential for the transfer of ammonia from the glutaminase site to the synthetase domain.

Long-range allosteric interactions are critical for synchronizing the activities of the different active sites. researchgate.netnih.gov For instance, the binding of ATP and bicarbonate in the large subunit induces conformational changes that are transmitted to the small subunit, likely to coordinate glutamine hydrolysis with the subsequent reactions. nih.gov In human CPS1, the binding of the allosteric activator N-acetyl-L-glutamate (NAG) at the C-terminal domain triggers long-range conformational changes that affect the distant phosphorylation domains. nih.gov This, in concert with nucleotide binding, leads to a significant remodeling of the enzyme, stabilizing the catalytically active conformation and forming the carbamate tunnel. nih.govresearchgate.net This intricate network of communication ensures the efficient and regulated synthesis of carbamoyl phosphate.

Alternative Pathways for Carbamoyl Phosphate Formation

While carbamoyl phosphate synthetase is the primary enzyme responsible for carbamoyl phosphate synthesis in many organisms, alternative pathways exist.

Carbamate Kinase-Mediated Synthesis

An alternative route for carbamoyl phosphate formation is catalyzed by the enzyme carbamate kinase (CK). nih.gov This enzyme, belonging to the amino-acid kinase fold family, catalyzes the direct phosphorylation of carbamate by ATP to produce carbamoyl phosphate and ADP. nih.govmdpi.com Carbamate itself can be formed spontaneously from the reaction of ammonia and bicarbonate in aqueous solutions. researchgate.net

This pathway is particularly significant in some archaea, such as Pyrococcus abyssi and Pyrococcus furiosus, where a carbamate kinase-like enzyme appears to be the sole source of carbamoyl phosphate for anabolic processes. nih.govvliz.be Unlike the multi-step reaction of CPS which consumes two ATP molecules, the carbamate kinase reaction is reversible and utilizes a single ATP. mdpi.comresearchgate.net However, some studies on the enzymes from P. abyssi and P. furiosus suggest they may utilize two ATP molecules per carbamoyl phosphate synthesized, similar to CPS. vliz.be Carbamate kinases have also garnered interest for their potential application in carbon dioxide sequestration by converting it into the useful building block, carbamoyl phosphate. researchgate.net

Metabolic Pathways Involving Carbamoyl Phosphate 2

Pyrimidine (B1678525) Nucleotide Biosynthesis

The de novo pathway for pyrimidine nucleotide synthesis constructs the pyrimidine ring from simple precursor molecules, with carbamoyl (B1232498) phosphate(2-) initiating the entire sequence. creative-proteomics.comnih.govmacmillanusa.com This pathway is crucial for producing the building blocks of DNA and RNA. creative-proteomics.com

The synthesis of pyrimidine nucleotides begins with the formation of carbamoyl phosphate (B84403). macmillanusa.comfiveable.me This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II). macmillanusa.comdavuniversity.org CPS II utilizes the amide group from glutamine, along with bicarbonate and two molecules of ATP, to produce carbamoyl phosphate. creative-proteomics.commacmillanusa.com In animals, this initial step is the committed and rate-limiting stage of the entire pyrimidine biosynthesis pathway. creative-proteomics.com The reaction links nitrogen and carbon metabolism to the production of nucleotides. fiveable.me

In animals, the first three enzymatic steps of de novo pyrimidine synthesis are carried out by a single, large multifunctional polypeptide known as CAD. csic.esmdpi.comwikipedia.org The name "CAD" is an acronym for the three enzyme activities it contains: C arbamoyl-phosphate synthetase II, A spartate transcarbamoylase, and D ihydroorotase. mdpi.comscbt.com This complex is a hexamer formed from the association of 250 kDa protein units. csic.es

The fusion of these three activities into one protein provides a significant metabolic advantage. csic.es It facilitates the direct transfer, or "channeling," of the labile carbamoyl phosphate intermediate from the CPS II active site to the aspartate transcarbamoylase active site, preventing its diffusion or degradation in the cytosol and increasing catalytic efficiency. nih.govuniprot.org

Table 1: Enzymatic Activities of the CAD Multifunctional Protein

| Enzyme Domain | EC Number | Function | Reactants | Product |

|---|---|---|---|---|

| Carbamoyl phosphate synthetase II (CPS II) | 6.3.5.5 | Catalyzes the first, rate-limiting step of pyrimidine synthesis. creative-proteomics.comuniprot.org | Glutamine, 2 ATP, Bicarbonate | Carbamoyl phosphate |

| Aspartate transcarbamoylase (ATCase) | 2.1.3.2 | Condenses carbamoyl phosphate with aspartate. uniprot.org | Carbamoyl phosphate, L-aspartate | N-carbamoyl-L-aspartate |

| Dihydroorotase (DHOase) | 3.5.2.3 | Catalyzes the cyclization of carbamoyl aspartate to form the pyrimidine ring. uniprot.org | N-carbamoyl-L-aspartate | (S)-dihydroorotate |

Following its synthesis, carbamoyl phosphate is utilized in the second step of the pathway, a reaction catalyzed by the aspartate carbamoyltransferase (ATCase) domain of the CAD protein. ebi.ac.ukwikipedia.org In this condensation reaction, the carbamoyl group is transferred from carbamoyl phosphate to the amino acid L-aspartate. macmillanusa.comebi.ac.uk The products of this reaction are N-carbamoyl-L-aspartate and inorganic phosphate. ebi.ac.uknih.gov In many prokaryotes, where the enzymes are not fused, ATCase is a separate, allosterically regulated enzyme that catalyzes the committed step in pyrimidine biosynthesis. ebi.ac.uknih.gov

Table 2: Aspartate Carbamoyltransferase Reaction

| Substrate 1 | Substrate 2 | Enzyme Activity | Product 1 | Product 2 |

|---|---|---|---|---|

| Carbamoyl phosphate(2-) | L-aspartate | Aspartate Carbamoyltransferase (ATCase) | N-carbamoyl-L-aspartate | Phosphate |

Involvement in the CAD Multifunctional Enzyme Complex

Arginine Biosynthesis

Carbamoyl phosphate(2-) is also an indispensable precursor for the synthesis of the semi-essential amino acid arginine. nih.govfrontiersin.org In this pathway, the source of carbamoyl phosphate is typically the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS I), which uses free ammonia (B1221849) rather than glutamine as the nitrogen source. wikipedia.orgfiveable.me

The synthesis of citrulline is a central reaction in both the urea (B33335) cycle in mammals and the arginine biosynthesis pathway in prokaryotes. proteopedia.orgwikipedia.orgdrugbank.com Carbamoyl phosphate provides the carbamoyl group that is transferred to ornithine to form citrulline. wikipedia.orgfiveable.meebi.ac.uk This reaction effectively incorporates a nitrogen atom, originating from ammonia via carbamoyl phosphate, into the pathway leading to arginine formation. frontiersin.org

The enzymatic reaction that combines carbamoyl phosphate and L-ornithine is catalyzed by Ornithine Carbamoyltransferase (OTC), also referred to as ornithine transcarbamylase. wikipedia.orgebi.ac.ukqmul.ac.uk This enzyme facilitates the nucleophilic attack of the δ-amino group of ornithine on the carbonyl carbon of carbamoyl phosphate, resulting in the formation of L-citrulline and the release of inorganic phosphate. ebi.ac.ukreactome.org In mammals, OTC is a mitochondrial enzyme, and its function is a key part of the urea cycle, which detoxifies ammonia. proteopedia.orgnih.gov In bacteria, it is a crucial enzyme in the biosynthetic pathway for producing arginine. proteopedia.orguniprot.org

Table 3: Ornithine Carbamoyltransferase Reaction

| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 |

|---|---|---|---|---|

| Carbamoyl phosphate(2-) | L-ornithine | Ornithine Carbamoyltransferase (OTC) | L-citrulline | Phosphate |

Compound Index

Carbamoyl Phosphate as a Precursor to Citrulline

Urea Cycle (Nitrogen Detoxification)

Carbamoyl phosphate is a critical molecule in the metabolic pathway for nitrogen detoxification, known as the urea cycle. davuniversity.org This cycle primarily occurs in the liver and, to a lesser degree, in the kidneys of most terrestrial vertebrates. Its main function is to convert toxic ammonia, a waste product of amino acid catabolism, into the less toxic compound urea, which can be safely excreted. news-medical.netwikipedia.org The entire process involves five main enzymatic steps and converts two amino groups—one from ammonia (NH₄⁺) and one from aspartate—and a carbon atom from bicarbonate (HCO₃⁻) into urea. davuniversity.orgwikipedia.org

Integration of Carbamoyl Phosphate(2-) in Ammonia Assimilation

The entry point for ammonia into the urea cycle is its conversion to carbamoyl phosphate. wikipedia.org This initial, rate-limiting step is catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS I). davuniversity.org The reaction involves the condensation of an ammonium (B1175870) ion with bicarbonate, a process that consumes two molecules of ATP. davuniversity.orgwikipedia.org The first ATP molecule phosphorylates bicarbonate to form carboxyphosphate (B1215591). Ammonia then reacts with carboxyphosphate to produce carbamate (B1207046), and a second ATP molecule phosphorylates carbamate to yield carbamoyl phosphate. wikipedia.orgwikipedia.org

The activity of CPS I is allosterically regulated by N-acetylglutamate (NAG), which is an essential activator. wikipedia.orgwikipedia.orgbyjus.com The synthesis of NAG itself is stimulated by arginine and glutamate (B1630785), linking the activity of the urea cycle to the concentration of free amino acids. wikipedia.orgbyjus.com When protein catabolism increases, the elevated levels of amino acids lead to higher concentrations of NAG, which in turn enhances carbamoyl phosphate synthesis and promotes urea production. davuniversity.org In this way, carbamoyl phosphate serves as the key intermediate that integrates waste ammonia into the detoxification pathway. wikipedia.org

Mitochondrial Localization of Initial Steps

The initial reactions of the urea cycle are compartmentalized within the mitochondria of liver cells. davuniversity.orgnews-medical.net This includes the synthesis of carbamoyl phosphate by CPS I and the subsequent reaction where carbamoyl phosphate donates its carbamoyl group to ornithine. frontiersin.orgbiorxiv.org This second reaction is catalyzed by another mitochondrial enzyme, ornithine transcarbamoylase (OTC), to form citrulline. news-medical.netbyjus.com

Research has shown that the mitochondrial enzymes of the urea cycle, specifically N-acetylglutamate synthase (NAGS), CPS1, and OTC, are not just diffusely located in the mitochondrial matrix. frontiersin.org Instead, a significant fraction of these enzymes, particularly CPS1 and OTC, are associated with the inner mitochondrial membrane. biorxiv.orgnih.gov Advanced microscopy has revealed that these enzymes form clusters, approximately 100–150 nm in size, which contain multiple urea cycle enzymes. frontiersin.orgbiorxiv.org This co-localization and clustering are believed to facilitate the channeling of the labile carbamoyl phosphate intermediate directly from CPS1 to OTC, increasing the efficiency of the pathway and protecting the intermediate from degradation. biorxiv.orgmdpi.comresearchgate.net Once synthesized, citrulline is transported out of the mitochondria into the cytosol, where the remaining steps of the urea cycle occur. news-medical.netfrontiersin.org

Other Metabolic Roles

Beyond its central role in the urea cycle, carbamoyl phosphate(2-) participates in several other significant metabolic processes, highlighting its versatility as a key biomolecule.

Role in Antibiotic Biosynthesis Pathways

Carbamoyl phosphate serves as a carbamoyl group donor in the biosynthesis of numerous antibiotics. mdpi.comnih.gov The carbamoyl moiety is transferred to either an amino or a hydroxyl group on a variety of substrate molecules. mdpi.comnih.gov The transfer of the carbamoyl group to a nitrogen-containing group is typically catalyzed by anabolic transcarbamylase enzymes. mdpi.comresearchgate.net In contrast, the transfer to a hydroxyl oxygen group involves a different class of enzymes, such as CmcH/NodU CTase, and proceeds through a more complex three-step mechanism. mdpi.comresearchgate.net This mechanism involves the decomposition of carbamoyl phosphate, the formation of a carbamyladenylate intermediate with ATP, and the final transfer of the carbamoyl group to the substrate. mdpi.com

Contribution to [NiFe] Hydrogenase Maturation

Carbamoyl phosphate is an essential precursor in the biosynthesis of the cyanide (CN⁻) ligands found in the active site of [NiFe] hydrogenases. nih.govoup.comscispace.com These enzymes are crucial for the metabolism of many bacteria and archaea, catalyzing the reversible oxidation of hydrogen gas. scispace.com The maturation of these hydrogenases requires a complex set of accessory proteins, known as Hyp proteins. scispace.compnas.org

The process begins with the HypF protein, which uses ATP to activate carbamoyl phosphate. nih.govnih.gov The carbamoyl moiety is then transferred to the C-terminal cysteine residue of the HypE protein, forming a thiocarbamate. pnas.orgnih.gov Subsequently, HypE catalyzes the ATP-dependent dehydration of this thiocarbamate to produce a thiocyanate (B1210189) group, which serves as the direct precursor for the cyanide ligands that are ultimately incorporated into the iron center of the hydrogenase active site. pnas.orgnih.gov

Phosphate Group Transfer in Microbial Fermentation

In many fermenting microorganisms, including bacteria and archaea, carbamoyl phosphate plays a role in energy conservation by participating in substrate-level phosphorylation. mdpi.comrug.nl It can donate its high-energy phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to generate adenosine triphosphate (ATP). mdpi.comdntb.gov.ua This reaction is catalyzed by the enzyme carbamate kinase. mdpi.comresearchgate.net

This pathway is a key part of the catabolism of compounds like arginine (via the arginine deiminase pathway) and agmatine. rug.nl In the arginine deiminase pathway, for instance, arginine is converted to citrulline, which is then phosphorolytically cleaved to ornithine and carbamoyl phosphate. rug.nl The carbamoyl phosphate then phosphorylates ADP, yielding ATP, which provides metabolic energy for the organism under anaerobic conditions. rug.nl

Interactive Data Table: Enzymes and Pathways Involving Carbamoyl Phosphate(2-)

Regulation of Carbamoyl Phosphate 2 Metabolism

Allosteric Regulation of Carbamoyl (B1232498) Phosphate (B84403) Synthetases

Allosteric regulation provides a rapid and sensitive means of controlling enzyme activity in response to fluctuating concentrations of metabolic intermediates. Carbamoyl phosphate synthetases are classic examples of allosterically regulated enzymes, with their activity being modulated by a host of activators and inhibitors that signal the status of downstream pathways.

A primary mechanism for regulating carbamoyl phosphate synthesis is feedback inhibition by end-products of the pyrimidine (B1678525) biosynthetic pathway. acs.org This ensures that when pyrimidine nucleotides are abundant, their synthesis is downregulated at the initial step, conserving energy and resources.

In many organisms, including Escherichia coli, uridine (B1682114) monophosphate (UMP) acts as a potent allosteric inhibitor of carbamoyl phosphate synthetase. nih.govecoliwiki.org UMP binds to a specific regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. ecoliwiki.org Studies have shown that UMP and the activator inosine (B1671953) monophosphate (IMP) bind to the same site, indicating a competitive nature to their regulatory effects. ecoliwiki.org

In mammalian cells, the cytosolic enzyme carbamoyl phosphate synthetase II (CPS II), which is part of the multifunctional protein CAD, is the key regulated enzyme in de novo pyrimidine synthesis. fiveable.menih.gov The primary feedback inhibitor for mammalian CPS II is uridine triphosphate (UTP). acs.orgnih.gov High levels of UTP signal that the cell has a sufficient supply of pyrimidines, leading to the inhibition of CPS II and a halt in further carbamoyl phosphate production for this pathway. nih.gov This feedback inhibition is a crucial aspect of maintaining pyrimidine homeostasis. csic.es

| Enzyme | Inhibitor | Organism/Location | Effect |

| Carbamoyl Phosphate Synthetase (CPS) | UMP | Escherichia coli | Feedback inhibition of pyrimidine synthesis. nih.gov |

| Carbamoyl Phosphate Synthetase II (CPS II) | UTP | Mammalian Cytosol | Feedback inhibition of de novo pyrimidine synthesis. acs.orgnih.gov |

| Carbamoyl Phosphate Synthetase II (CPS II) | CTP | Escherichia coli (ATCase component) | Feedback inhibition of pyrimidine synthesis. nih.gov |

To maintain a balance between the synthesis of pyrimidine and purine (B94841) nucleotides, the activity of carbamoyl phosphate synthetase is also stimulated by purine derivatives. In E. coli, inosine monophosphate (IMP), a precursor for purine nucleotides, acts as an allosteric activator of CPS. nih.gov This reciprocal regulation ensures that the rates of pyrimidine and purine biosynthesis are coordinated.

Furthermore, intermediates from the arginine biosynthetic pathway and related amino acids serve as activators, signaling the need for carbamoyl phosphate for this specific metabolic route. In E. coli, ornithine is a key allosteric activator of CPS. nih.govvaia.com When ornithine levels rise, it indicates a demand for citrulline and subsequently arginine, thus stimulating carbamoyl phosphate production. nih.gov

In vertebrates, the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I), which is primarily involved in the urea (B33335) cycle and arginine synthesis, is allosterically activated by N-acetyl-glutamate (NAG). nih.govcsic.es NAG is an essential activator for CPS I, meaning the enzyme is largely inactive in its absence. csic.eswikipedia.org The synthesis of NAG itself is stimulated by arginine, creating a feed-forward activation loop. High concentrations of N-acetyl-l-aspartate have also been shown to activate CPS I, although to a lesser extent than NAG. nih.gov

Mammalian CPS II is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for both purine and pyrimidine synthesis. fiveable.menih.gov Elevated levels of PRPP indicate a high demand for nucleotide synthesis, thus activating CPS II to produce the necessary carbamoyl phosphate. nih.gov

| Enzyme | Activator | Organism/Location | Effect |

| Carbamoyl Phosphate Synthetase (CPS) | IMP | Escherichia coli | Balances pyrimidine and purine synthesis. nih.gov |

| Carbamoyl Phosphate Synthetase (CPS) | Ornithine | Escherichia coli | Signals demand for arginine synthesis. nih.govvaia.com |

| Carbamoyl Phosphate Synthetase I (CPS I) | N-Acetyl-Glutamate (NAG) | Vertebrate Mitochondria | Essential for urea cycle and arginine synthesis. nih.govcsic.es |

| Carbamoyl Phosphate Synthetase I (CPS I) | N-Acetyl-L-Aspartate | Rat and Frog Liver | Activation at high concentrations. nih.gov |

| Carbamoyl Phosphate Synthetase II (CPS II) | PRPP | Mammalian Cytosol | Signals demand for nucleotide synthesis. fiveable.menih.gov |

The allosteric regulation of carbamoyl phosphate synthetase is intrinsically linked to changes in the enzyme's three-dimensional structure and its state of oligomerization. The binding of allosteric effectors to the regulatory domains induces conformational changes that are transmitted to the catalytic sites, thereby modulating enzyme activity.

In E. coli CPS, the binding of the inhibitor UMP favors the formation of an (αβ)₂ dimer, which is a less active state. vaia.com Conversely, the activators ornithine and IMP promote the association of these dimers into a more active (αβ)₄ tetramer. vaia.com This dynamic equilibrium between different oligomeric states is a key feature of its regulatory mechanism. The allosteric signals must traverse a significant distance, approximately 45 Å, from the effector binding site to the oligomerization domain to exert their influence. vaia.com

Structural studies of CPS from E. coli have revealed a complex architecture with multiple domains and an intramolecular tunnel connecting the three separate active sites. ecoliwiki.org The binding of allosteric effectors in the C-terminal regulatory domain triggers long-range conformational changes that affect the catalytic centers. For instance, the binding of IMP and UMP to the same site likely induces different conformational states that either activate or inhibit the enzyme. ecoliwiki.org

For mammalian CPS I, the binding of the essential activator N-acetyl-glutamate induces a significant conformational change that is necessary for its catalytic activity. wikipedia.org This highlights how allosteric activation is structurally mediated.

Activation by Purine Nucleotides (e.g., IMP) and Amino Acids (e.g., Ornithine, N-Acetyl-Glutamate)

Transcriptional and Post-Translational Regulation of CPS Enzymes

Beyond the rapid allosteric control, the expression and activity of carbamoyl phosphate synthetases are also regulated at the transcriptional and post-translational levels, providing a long-term adaptation to cellular needs.

The genes encoding CPS enzymes are subject to transcriptional control, often influenced by hormonal signals and the availability of substrates. For instance, the expression of urea cycle enzymes, including CPS I, can be transcriptionally regulated by factors such as glucocorticoids and glucagon. In some cancer cells, the overexpression of CPS1 has been linked to mutations in oncogenes and tumor suppressors. Studies in rat liver have demonstrated a reciprocal regulation of glutamine synthetase and carbamoylphosphate synthetase at a pretranslational level in response to glucocorticoids and diabetic conditions.

Post-translational modifications provide another layer of regulation. Phosphorylation is a key mechanism for controlling the activity of mammalian CPS II. The multifunctional protein CAD, which contains the CPS II activity, can be phosphorylated by mitogen-activated protein (MAP) kinase. csic.es This phosphorylation event reduces the enzyme's sensitivity to feedback inhibition by UTP and increases its sensitivity to activation by PRPP, thereby favoring pyrimidine biosynthesis to support cell growth. csic.es This provides a direct link between growth factor signaling and nucleotide metabolism.

In the context of the urea cycle, the mitochondrial sirtuin SIRT5 has been shown to regulate CPS I activity through deacetylation. SIRT5 deacetylates CPS1, leading to an activation of its enzymatic activity. This is particularly important during metabolic states such as fasting, where SIRT5-deficient mice exhibit hyperammonemia due to the inability to up-regulate CPS1 activity.

Interplay with Cellular Energy Status

ATP serves not only as a substrate but also as an allosteric activator for some CPS enzymes, such as mammalian CPS II. acs.org This ensures that the energetically expensive process of pyrimidine synthesis is promoted when cellular energy levels are high. Conversely, when ATP levels are low, the synthesis of carbamoyl phosphate is curtailed. The feedback inhibitor UTP for mammalian CPS II acts, in part, by stabilizing a state of the enzyme with a lower affinity for ATP and magnesium ions. nih.gov

The activation of CPS II by PRPP also reflects the cell's readiness for biosynthesis, as PRPP synthesis itself is an energy-dependent process. fiveable.me Thus, the allosteric regulation of CPS enzymes by ATP, UTP, and PRPP creates a sophisticated system that integrates the signals of energy availability with the demand for pyrimidines and arginine. In cancer cells, metabolic reprogramming often involves alterations in pathways that generate ATP and nucleotide precursors, highlighting the critical link between energy metabolism and carbamoyl phosphate synthesis for proliferation.

Evolutionary and Comparative Biochemical Aspects

Phylogenetic Analysis of Carbamoyl (B1232498) Phosphate (B84403) Synthetase Genes

Phylogenetic analyses of carbamoyl phosphate synthetase (CPS) genes have provided profound insights into the evolution of this crucial enzyme family and, by extension, the early evolution of life itself. A key finding is that an ancient internal gene duplication occurred within the synthetase domain of CPS before the divergence of the three domains of life: Bacteria, Archaea, and Eukarya. nih.gov This internal duplication is so ancient that it has been used to root the universal tree of life, providing a powerful molecular marker for deep evolutionary events. nih.govoup.com

The analysis of CPS sequences from across the domains of life reveals a complex evolutionary tapestry. For instance, the first complete CPS gene sequence from an archaeon, Sulfolobus solfataricus P2, showed that its enzyme is a heterodimeric CPSII-like protein. nih.govoup.com Phylogenetic trees constructed using this and other sequences indicate with high confidence that archaeal CPS is more closely related to eukaryotic CPS than to bacterial CPS. nih.gov

CPS enzymes are generally classified into three main types based on their nitrogen source and allosteric regulation:

CPS I: Uses ammonia (B1221849) as a nitrogen source and is allosterically activated by N-acetyl-L-glutamate. It is primarily found in ureotelic vertebrates for the urea (B33335) cycle. oup.commdpi.com

CPS II: Uses glutamine as a nitrogen source and is involved in pyrimidine (B1678525) biosynthesis. oup.commdpi.com

CPS III: A more recently discovered type found in fish and some invertebrates, which is glutamine-dependent but also activated by N-acetyl-L-glutamate, sharing characteristics with both CPS I and CPS II. oup.commdpi.com

The distribution and evolutionary relationships of these types across different lineages underscore a history of divergence and specialization from a common ancestor. nih.gov

Gene Duplication and Fusion Events in CPS Evolution

Gene duplication and fusion are primary drivers of the evolution of new gene functions and have played a central role in the history of CPS. nih.govmdpi.com The most ancient of these events is the internal duplication that created the two homologous "kinase" subdomains within the synthetase subunit, an event that occurred in the last universal common ancestor (progenote). nih.gov This duplication provided the structural and functional foundation for the enzyme's complex catalytic mechanism.

Following this initial event, the evolutionary paths of CPS diverged significantly in different lineages, characterized by further duplications and fusions:

Eukaryotic Lineage: After the divergence from Archaea, a significant event was the fusion of the amidotransferase (glutaminase) and synthetase genes, creating a single large polypeptide in eukaryotes. oup.com Subsequently, another gene duplication occurred after the divergence of plants but before the divergence of fungi. nih.gov This duplication gave rise to the two distinct isoforms found in many eukaryotes: one dedicated to arginine biosynthesis and the other to pyrimidine biosynthesis. nih.gov The mutation rate appears to have increased significantly after this duplication, likely reflecting a period of optimization for these newly specialized roles. nih.gov The pyrimidine-specific CPS in eukaryotes underwent further fusion, becoming part of a large multifunctional protein that also includes aspartate transcarbamoylase and dihydroorotase. oup.comnih.gov

Bacterial Lineage: The evolutionary trajectory in bacteria is different. In Gram-negative bacteria like E. coli, a single CPS, a heterodimeric enzyme composed of two subunits (CarA and CarB), synthesizes carbamoyl phosphate for both arginine and pyrimidine pathways. nih.govnih.gov In contrast, Gram-positive bacteria, similar to eukaryotes, have two distinct CPS enzymes. However, phylogenetic analysis indicates that the duplication leading to these two enzymes in Gram-positive bacteria occurred independently of the duplication event in the eukaryotic lineage. oup.com

Redivision Events: The evolutionary story also includes instances of gene fission. For example, the arginine-specific CPS genes in fungi appear to have re-divided to once again encode a heterodimeric enzyme after an ancestral fusion event. oup.com

This intricate history of gene duplication, fusion, and specialization highlights the evolutionary plasticity of the CPS gene family in response to varying metabolic demands. oup.comnih.gov

Diversity of Carbamoyl Phosphate Metabolism Across Organisms

The metabolism of carbamoyl phosphate exhibits significant diversity across the domains of life, reflecting different evolutionary paths and metabolic strategies.

The organization and regulation of carbamoyl phosphate synthesis differ markedly between prokaryotes and eukaryotes.

In many prokaryotes , particularly Gram-negative bacteria, a single heterodimeric CPS enzyme provides carbamoyl phosphate for both the pyrimidine and arginine biosynthetic pathways. dairy-journal.orgnih.gov This necessitates complex allosteric regulation to balance the flux of this key metabolite according to cellular needs.

In contrast, eukaryotes typically possess two distinct, spatially and functionally separated CPS enzymes. nih.gov CPS I is located in the mitochondria of liver cells in ureotelic animals and is dedicated to the urea cycle. oup.com CPS II is found in the cytosol and is part of a large multifunctional enzyme complex (in animals, known as CAD) that channels intermediates through the initial steps of the pyrimidine biosynthetic pathway. nih.govnih.gov This separation allows for independent regulation of the two major pathways that consume carbamoyl phosphate. Fungi and lower eukaryotes also have two CPS enzymes, but the arginine-specific one can be heterodimeric, showcasing further evolutionary variation. nih.gov

| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Mammals) |

|---|---|---|

| Number of CPS Enzymes | Typically one | Typically two (CPS I and CPS II) |

| Structure | Heterodimeric (e.g., CarA/CarB) | Monomeric (CPS I) or part of a multifunctional protein (CPS II in CAD) |

| Location | Cytosol | Mitochondria (CPS I) and Cytosol (CPS II) |

| Function | Supplies both arginine and pyrimidine pathways | Urea Cycle (CPS I) and Pyrimidine Synthesis (CPS II) |

| Gene Organization | Often in operons (e.g., carAB) | Separate genes for each isoform |

Hyperthermophilic organisms, which thrive at temperatures approaching 100°C, face a unique challenge regarding carbamoyl phosphate metabolism. Carbamoyl phosphate is an extremely thermolabile molecule; at 100°C, its half-life in an aqueous solution is less than two seconds. nih.gov Its degradation products can also be toxic. vliz.be

To overcome this instability, hyperthermophiles have evolved remarkable adaptations. In the hyperthermophilic archaeon Pyrococcus furiosus and the bacterium Thermus Z05, evidence points to the metabolic channeling of carbamoyl phosphate. nih.govvliz.be Instead of a canonical CPS, many hyperthermophilic archaea like Pyrococcus use a carbamate (B1207046) kinase to synthesize carbamoyl phosphate. nih.govkarger.com This enzyme forms a dynamic, transient complex with the subsequent enzymes in the pathway, such as ornithine carbamoyltransferase (for arginine synthesis) or aspartate carbamoyltransferase (for pyrimidine synthesis). vliz.beportlandpress.com This physical association allows the direct transfer of the labile carbamoyl phosphate from the active site of the producing enzyme to the active site of the consuming enzyme, protecting it from thermal degradation in the aqueous cytoplasm. nih.govvliz.be This strategy of dynamic enzyme-enzyme interactions represents a key physiological adaptation to life at high temperatures.

Methodological Approaches in Carbamoyl Phosphate 2 Research

Enzymological and Biochemical Characterization Techniques

Enzymological and biochemical studies have been fundamental in understanding the catalytic mechanism and regulation of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS). These investigations have been crucial for elucidating the multi-step reaction that leads to the formation of carbamoyl phosphate.

Key Techniques and Findings:

Isotopic Labeling Studies: Early research by Anderson and Meister utilized isotopic labeling to postulate the reaction mechanism, which involves the formation of kinetically competent reaction intermediates like carboxy phosphate and carbamate (B1207046). acs.org

Pre-steady-state Kinetics: These measurements have been instrumental in understanding the synchronization of the different active sites within CPS. For instance, pre-steady-state kinetic analyses have shown that the rates of ammonia (B1221849) utilization and glutaminase (B10826351) activity are coupled, suggesting that only a single ammonia molecule occupies the intramolecular tunnel during a catalytic cycle. researchgate.net

Site-Directed Mutagenesis: This technique has been extensively used to identify key amino acid residues involved in catalysis, substrate binding, and allosteric regulation. By mutating specific residues and analyzing the resulting changes in enzyme activity, researchers have been able to pinpoint the functional roles of individual amino acids. For example, mutagenesis studies on the regulatory domain of E. coli CPS identified crucial residues for allosteric regulation. nih.gov In another study, site-directed mutagenesis of rat recombinant CPSI expressed in insect cells helped to characterize the pathogenicity of several missense mutations and their impact on enzyme stability and function. jyu.fi

Enzyme Assays: The thermal instability of carbamoyl phosphate presents challenges for its study. Researchers have developed enzymatic assays to measure its decomposition rate and have shown that binding to enzymes like aspartate and ornithine transcarbamoylase significantly protects it from thermal degradation. pnas.org For instance, in the absence of these enzymes, about half of the carbamoyl phosphate decomposed after 5 minutes at 40°C, whereas in their presence, virtually no decomposition was observed. pnas.org

A summary of key enzymological and biochemical findings is presented in the table below.

| Technique | Organism/Enzyme | Key Finding | Reference |

| Isotopic Labeling | Escherichia coli CPS | Postulated the involvement of carboxy phosphate and carbamate as reaction intermediates. | acs.org |

| Pre-steady-state Kinetics | Escherichia coli CPS | Demonstrated coupled rates of ammonia utilization and glutaminase activity. | researchgate.net |

| Site-Directed Mutagenesis | Escherichia coli CPS | Identified key residues for allosteric regulation. | nih.gov |

| Site-Directed Mutagenesis | Rat CPSI | Characterized the functional impact of missense mutations related to CPSI deficiency. | jyu.fi |

| Enzyme Assays | E. coli ATCase & OTCase | Showed that enzyme binding protects carbamoyl phosphate from thermal decomposition. | pnas.org |

Structural Biology Methods (e.g., X-ray Crystallography)

Structural biology, particularly X-ray crystallography, has provided profound insights into the architecture of carbamoyl phosphate synthetase (CPS), revealing the spatial arrangement of its domains and active sites.

Key Structural Revelations:

Domain Organization: The large subunit is organized into two homologous halves, a carboxyphosphate (B1215591) synthetic component and a carbamoyl phosphate synthetic component, suggesting an evolution from a homodimeric precursor. nih.govwisc.edu Each of these components contains domains with structural similarities to biotin (B1667282) carboxylase. nih.govwisc.edu

Active Site Separation and Channeling: A remarkable discovery from the crystal structure was the presence of a molecular tunnel, approximately 80 to 100 Å long, that connects the three widely separated active sites. nih.govnih.gov This tunnel facilitates the direct transfer of the unstable reaction intermediates, ammonia and carbamate, from one active site to the next, preventing their diffusion into the solvent. pnas.orgnih.govnih.gov

Allosteric Sites: The structure has also elucidated the binding sites for allosteric regulators, such as ornithine and UMP, providing a structural basis for the complex metabolic regulation of the enzyme. nih.gov The binding of these effectors induces conformational changes that modulate the enzyme's activity. nih.gov

The table below summarizes the key crystallographic data for E. coli CPS.

| Parameter | Value | Reference |

| Resolution | 2.1 Å - 2.8 Å | nih.govnih.gov |

| Space Group | P2₁2₁2₁ | wisc.eduwisc.edu |

| Unit Cell Dimensions (a, b, c) | a = 154.1 Å, b = 166.4 Å, c = 338.4 Å | wisc.edu |

| Asymmetric Unit | Tetramer | wisc.edu |

| Molecular Weight of Asymmetric Unit | ~637 kDa | wisc.edu |

Genetic and Molecular Biological Approaches

Genetic and molecular biology techniques have been instrumental in understanding the in vivo function of carbamoyl phosphate synthetase (CPS) and the consequences of its deficiency.

Key Applications and Discoveries:

Gene Cloning and Sequencing: The genes encoding the subunits of CPS, carA (small subunit) and carB (large subunit) in E. coli, have been cloned and sequenced. This has been foundational for subsequent genetic manipulation and expression studies.

Mutant Characterization: The study of CPS mutants has provided valuable insights into its function and regulation. For example, an E. coli K12 mutant with a bacteriophage Mu insertion in the pyrA gene, which encodes CPS, exhibited only 5% residual enzyme activity but surprisingly only required arginine, not uracil, for growth. nih.gov This highlighted the complex interplay of metabolic pathways involving carbamoyl phosphate.

Complementation Assays: In studies of Toxoplasma gondii, complementation assays using CPSII minigenes have been employed to identify essential functional domains. nih.gov These experiments demonstrated that deleting specific indel regions within the enzyme abolished its ability to restore growth in a CPSII-deficient mutant, indicating the functional importance of these parasite-specific sequences. nih.gov

Gene Therapy Models: For carbamoyl phosphate synthetase 1 (CPS1) deficiency, a severe genetic disorder, molecular biological approaches are being used to develop therapeutic strategies. Studies in mouse models have explored the use of adeno-associated virus (AAV) vectors to deliver a functional copy of the CPS1 gene. escholarship.org These approaches have shown promise in restoring ureagenesis and preventing mortality in deficient mice, providing a basis for potential human gene therapies. escholarship.org

Computational and Modeling Studies of Reaction Mechanisms and Channeling

Computational and modeling approaches have become increasingly powerful tools for investigating the dynamic aspects of carbamoyl phosphate synthesis that are often difficult to capture through experimental methods alone.

Key Insights from Computational Studies:

Reaction Mechanism Elucidation: Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate the thermal decomposition mechanism of free carbamoyl phosphate in solution. pnas.org These studies have also provided insights into why this decomposition is prevented when carbamoyl phosphate is bound to the active sites of transcarbamoylases. pnas.org

Substrate Channeling Dynamics: Molecular dynamics (MD) simulations have been employed to visualize and analyze the transport of ammonia through the intramolecular tunnel of CPS. These simulations have shown that the tunnel is specific for ammonia (NH₃) and not the ammonium (B1175870) ion (NH₄⁺), with a high free-energy barrier preventing the passage of the charged species. The simulations revealed a low free-energy path for ammonia translocation, involving interactions with specific amino acid residues and a critical water cluster within the tunnel.

Domain Movements and Allostery: Computational models have helped to propose mechanisms for how the different domains of CPS communicate and synchronize their activities. One proposed model suggests a "nucleotide switch" mechanism, where ATP hydrolysis in one domain triggers conformational changes in another, coupling the two ATP utilization events. pnas.org

Future Research Directions in Carbamoyl Phosphate 2 Biochemistry

Elucidation of Unresolved Enzymatic Mechanisms

Key areas of investigation include:

Allosteric Regulation: The intricate allosteric control of CPS by effectors like ornithine, UMP, and IMP presents a fascinating area for further study. nih.govnih.govacs.org Research aims to elucidate how the binding of these molecules at sites distant from the active centers induces conformational changes that modulate enzyme activity. nih.gov Understanding the "allosteric dominance" where one effector's influence overrides another's is also a key question. nih.govacs.org

Substrate Channeling: CPS possesses multiple active sites connected by an internal molecular tunnel, which is proposed to facilitate the transfer of unstable intermediates like ammonia (B1221849) and carbamate (B1207046). wisc.eduebi.ac.ukwikipedia.orgwisc.eduwisc.edu Future studies will likely employ advanced techniques to visualize and quantify the movement of these intermediates through the tunnel, confirming its functional significance and exploring its dynamics. wisc.edu In thermophilic organisms, where carbamoyl (B1232498) phosphate (B84403) is highly unstable, the association of CPS with subsequent enzymes in the pathway to form a "metabolon" for direct channeling is an area of active investigation. nih.govvliz.be

Post-Translational Modifications: The role of post-translational modifications (PTMs) in regulating CPS activity is an emerging field. d-nb.info Investigating how modifications such as phosphorylation, acetylation, and nitration impact enzyme kinetics, stability, and allosteric responses will provide a more complete picture of its regulation. researchgate.netnih.gov For instance, nitration of a specific tyrosine residue in CPS1 has been suggested to impede the binding of its activator, N-acetyl-L-glutamate (NAG). researchgate.net

Advanced Structural-Functional Correlates

High-resolution structural analysis of carbamoyl phosphate synthetases from various organisms will continue to be a cornerstone of future research. These studies, combined with site-directed mutagenesis and sophisticated biophysical techniques, will provide deeper insights into the relationship between structure and function.

| Research Area | Key Questions | Techniques |

| Enzyme Dynamics | How do the different domains of CPS move and communicate with each other during the catalytic cycle? | Time-resolved crystallography, cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy |

| Effector Binding | What are the precise molecular interactions that govern the binding of allosteric activators and inhibitors? nih.gov | X-ray crystallography of enzyme-ligand complexes, computational docking studies. jyu.fi |

| Mutational Analysis | How do specific mutations linked to metabolic disorders affect enzyme structure and function? jyu.finih.govresearchgate.net | Site-directed mutagenesis, kinetic analysis, thermal stability assays. nih.govjyu.fi |

Recent crystal structures of human CPS1 have already provided valuable information on the on/off switch mechanism regulated by NAG and have helped to rationalize the effects of disease-causing mutations. researchgate.net Future work will aim to capture snapshots of the enzyme in various catalytic and regulatory states to build a comprehensive movie of its action.

Exploring Novel Metabolic Intersections

While the roles of carbamoyl phosphate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis are well-established, emerging evidence suggests its involvement in other metabolic processes. nih.govnih.gov Future research will focus on identifying and characterizing these novel metabolic intersections.

Link to Cancer Metabolism: Recent studies have highlighted a connection between the urea cycle, carbamoyl phosphate metabolism, and cancer cell proliferation. nih.govnih.govtandfonline.comresearchgate.net Specifically, the downregulation of certain urea cycle enzymes in some cancers can lead to an increased flux of carbamoyl phosphate towards pyrimidine synthesis, fueling tumor growth. nih.govtandfonline.comresearchgate.net Further investigation into this metabolic rewiring could uncover new therapeutic targets.

Non-canonical Pathways: Carbamoyl phosphate may serve as a substrate for uncharacterized enzymes or participate in non-canonical metabolic pathways. nih.govmdpi.com For example, a novel role for carbamoyl phosphate synthetase 2 in cranial sensory circuit formation has been identified, suggesting functions beyond nucleotide biosynthesis. nih.gov Additionally, the non-enzymatic carbamylation of proteins by carbamoyl phosphate-derived cyanate (B1221674) is a post-translational modification with potential physiological and pathological implications that warrant further exploration. nih.gov

Microbial Metabolism: In various microorganisms, carbamoyl phosphate is a precursor for the biosynthesis of certain antibiotics. nih.gov Exploring the diversity of these pathways could lead to the discovery of new bioactive compounds.

Systems-Level Analysis of Carbamoyl Phosphate Flux

To fully comprehend the role of carbamoyl phosphate in cellular metabolism, a systems-level approach is necessary. This involves integrating experimental data with computational modeling to simulate and predict the flux of this metabolite through interconnected pathways. nih.govmedrxiv.orgmedrxiv.orgfigshare.com

Future research in this area will likely involve:

Metabolic Flux Analysis: Using stable isotope tracers and mass spectrometry, researchers can quantify the flow of atoms from various precursors into the carbamoyl phosphate pool and its subsequent distribution into different biosynthetic pathways. creative-proteomics.com This will provide a dynamic view of how carbamoyl phosphate metabolism is regulated in response to different physiological conditions.

Genome-Scale Metabolic Modeling: Computational models of cellular metabolism can be used to simulate the effects of genetic or environmental perturbations on carbamoyl phosphate flux. nih.gov These models can help to identify key regulatory nodes and predict potential metabolic bottlenecks or shunts.

Integrated 'Omics' Approaches: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of the factors that control carbamoyl phosphate homeostasis. This integrated approach will be crucial for understanding complex metabolic disorders where the regulation of carbamoyl phosphate metabolism is disrupted. medrxiv.orgfigshare.com

By pursuing these future research directions, the scientific community will undoubtedly uncover new and exciting aspects of carbamoyl phosphate biochemistry, leading to a more profound understanding of its central role in life and its implications for human health and disease.

常见问题

Advanced Research Question

- Isotope tracing : Feed cells -bicarbonate and track label incorporation into carbamoyl phosphate (LC-MS) and downstream UMP (via CAD protein) .

- Enzyme inhibition : Use PALA (N-phosphonacetyl-L-aspartate) to block aspartate transcarbamylase, halting de novo pyrimidine synthesis. Residual carbamoyl phosphate indicates salvage pathway activity .

- Genetic models : Knock out cad (carbamoyl phosphate synthetase II) in cancer cells to isolate urea cycle-specific contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。